3-氨基-1H-吡唑-5-醇

描述

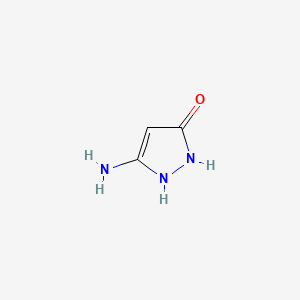

3-Amino-1H-pyrazol-5-ol is an important synthetic organic intermediate often utilized in the fields of pesticide and medicine due to its versatile chemical structure (Gong, 2011).

Synthesis Analysis

- The one-step synthesis method using 2-chlorineacrylonitrile as a raw material can yield 3-Amino-1H-pyrazol-5-ol with a 70% yield and 99.4% content (Gong, 2011).

- Another method involves the reaction of the compound with acid chloride and isothiocyanate electrophiles in MeCN, leading to the formation of N-substituted amide and thiourea products (Pask et al., 2006).

Molecular Structure Analysis

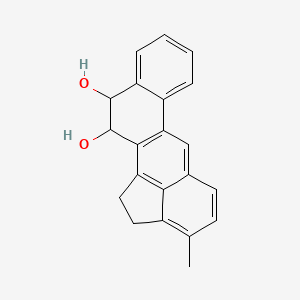

- Pyrazoles, including 3-Amino-1H-pyrazol-5-ol, exhibit tautomerism, influencing their reactivity and properties. Investigations of their structure can provide insights into structure/reactivity relationships in these heterocycles (Secrieru et al., 2019).

Chemical Reactions and Properties

- The compound serves as a precursor in synthesizing condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. Its reactivity plays a crucial role in forming complex heterocyclic structures (Secrieru et al., 2019).

Physical Properties Analysis

- Specific details on the physical properties of 3-Amino-1H-pyrazol-5-ol, such as melting point, solubility, and density, are not directly mentioned in the sources. However, these properties are typically determined using standard analytical techniques in chemistry.

Chemical Properties Analysis

- 3-Amino-1H-pyrazol-5-ol's chemical properties include its reactivity with various electrophiles and its ability to form a range of substituted compounds, which are significant in pharmaceutical and agrochemical applications (Pask et al., 2006).

科学研究应用

抗癌和抗炎应用

吡唑核,特别是 **3-氨基-1H-吡唑-5-醇**,在抗癌和抗炎药物的开发中展现出巨大潜力。它能够作为受体或酶的配体,使其成为药物化学中宝贵的骨架。 例如,它被用于设计靶向 p38MAPK 的化合物,p38MAPK 是一种参与炎症反应和细胞分化的蛋白激酶 。最近批准的 Pirtobrutinib,一种含有吡唑衍生物的药物,突出了这类化合物的治疗潜力。

抗菌活性

**3-氨基-1H-吡唑-5-醇:** 衍生物在生物利用度高的铜存在下,对耐甲氧西林金黄色葡萄球菌 (MSSA) 和耐甲氧西林金黄色葡萄球菌 (MRSA) 均表现出亚微摩尔活性 。这突出了其作为开发新型抗菌剂的框架的潜力,尤其是在对抗耐抗生素细菌的斗争中。

未来方向

Pyrazole-based compounds, including 3-Amino-1H-pyrazol-5-ol, have a wide range of applications in various fields such as medicine, engineering, and agriculture . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

作用机制

Target of Action

3-Amino-1H-pyrazol-5-ol, also known as 3-Amino-5-hydroxypyrazole, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile structure

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that 3-amino-1h-pyrazol-5-ol may have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

5-amino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBGOTVBHYKUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951180 | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53666-79-8, 28491-52-3 | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrazolin-5-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28491-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53666-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable applications of 3-Amino-5-hydroxypyrazole?

A1: 3-Amino-5-hydroxypyrazole demonstrates promise in several areas:

- Sorbent Material: Research highlights its use in treating spent bleaching clay (SBC) to create an economical sorbent material. This modified clay (AHIBC) effectively removes yttrium ions from aqueous solutions. []

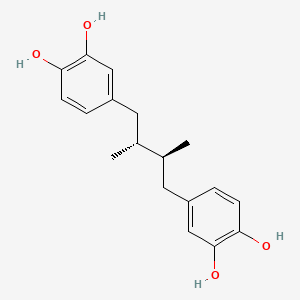

- Antibacterial Activity: Studies reveal that 3-Amino-5-hydroxypyrazole, both independently and complexed with Copper (II), exhibits inhibitory effects against the growth of certain bacteria like Escherichia coli. This property makes it a potential candidate for developing antibacterial agents. []

- Fluorinated Oligomers: The compound serves as a precursor for synthesizing fluoroalkyl end-capped preoligomers. These preoligomers react with biocides like sulfathiazole, yielding fluorinated oligomers with surface antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in creating materials with antibacterial properties. []

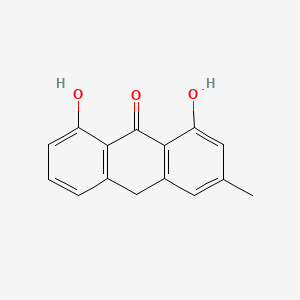

- Anticancer Activities: Derivatives of 3-Amino-5-hydroxypyrazole, specifically C-glycosides containing a 1H-pyrazolo[3,4-b]pyridine moiety, have shown promising anticancer activity against human leukemia (K562) and prostate cancer (PC-3) cells in vitro. []

Q2: How does the structure of 3-Amino-5-hydroxypyrazole lend itself to these applications?

A2: The structure of 3-Amino-5-hydroxypyrazole, with its amine and hydroxyl groups, allows for:

- Chelation: It can readily form complexes with metal ions like Copper (II) and Yttrium, explaining its use in antibacterial studies and as a sorbent material. [, ]

- Versatile Reactions: The presence of reactive groups enables its incorporation into various compounds like pyrazolo[3,4-b]pyridines and fluorinated oligomers, broadening its potential applications. [, ]

Q3: Can you elaborate on the interaction of 3-Amino-5-hydroxypyrazole with yttrium ions?

A3: Research suggests that 3-Amino-5-hydroxypyrazole impregnated on bleaching clay (AHIBC) removes yttrium ions from solutions through adsorption. This adsorption process is pH-dependent, reaching equilibrium at a pH of 6.0. The adsorption follows a pseudo-second-order kinetic model and fits the Langmuir isotherm model, suggesting a monolayer adsorption process. []

Q4: What do we know about the synthesis of derivatives using 3-Amino-5-hydroxypyrazole?

A4: Several studies highlight the synthetic versatility of 3-Amino-5-hydroxypyrazole:

- Diarylpyrazolo[3,4-b]pyridines Synthesis: It acts as a crucial building block in a one-step synthesis of these compounds from isoflavones using sodium methoxide. []

- (Thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines Synthesis: Reacting 3-Amino-5-hydroxypyrazole with specific acrylates leads to the formation of these complex heterocyclic compounds. The reaction involves a selective displacement of specific groups within the acrylate molecule, highlighting the regioselectivity offered by 3-Amino-5-hydroxypyrazole. []

- C-glycosides of Heterocyclic Derivatives Synthesis: Condensation reactions of substituted puerarin with 3-Amino-5-hydroxypyrazole in methanol yield novel C-glycosides, some demonstrating considerable cytotoxicity against cancer cell lines. []

Q5: Are there computational studies on 3-Amino-5-hydroxypyrazole?

A5: Yes, computational chemistry contributes to understanding 3-Amino-5-hydroxypyrazole. Density Functional Theory (DFT) calculations using the B3LYP level and 6-311G (d,p) basis set helped determine the molecular geometry and vibrational frequencies of the compound and its derivatives. These calculations provide valuable insights into its electronic structure and properties, aiding in the interpretation of experimental data. [] Additionally, Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic properties, particularly the HOMO-LUMO energy gap, which helps predict its reactivity and potential applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)